4-ethoxy-N-(2-methoxypyrimidin-5-yl)benzamide

EGFR inhibitor kinase selectivity mutant-selective therapy

Unlike generic pyrimidine-benzamide analogs, this compound features the precise 4-ethoxy and 2-methoxypyrimidin-5-yl combination critical for mutant EGFR kinase selectivity. Single-atom substitutions (e.g., 4-fluoro) drastically alter wild-type vs. mutant inhibition profiles, making this specific scaffold essential for benchmarking novel EGFR inhibitors in NSCLC L858R/T790M panels. Its predicted aqueous solubility supports high-throughput screening without DMSO artifacts. Procure this validated privileged structure to ensure assay consistency.

Molecular Formula C14H15N3O3
Molecular Weight 273.292
CAS No. 1421505-01-2
Cat. No. B2556914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(2-methoxypyrimidin-5-yl)benzamide
CAS1421505-01-2
Molecular FormulaC14H15N3O3
Molecular Weight273.292
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)OC
InChIInChI=1S/C14H15N3O3/c1-3-20-12-6-4-10(5-7-12)13(18)17-11-8-15-14(19-2)16-9-11/h4-9H,3H2,1-2H3,(H,17,18)
InChIKeyFWBUJRIKYBUHML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-(2-methoxypyrimidin-5-yl)benzamide (CAS 1421505-01-2): Structural and Pharmacological Baseline for Procurement Decisions


4-Ethoxy-N-(2-methoxypyrimidin-5-yl)benzamide is a synthetic small-molecule benzamide derivative featuring a 4‑ethoxyphenyl carbonyl moiety linked via an amide bond to a 2‑methoxypyrimidin‑5‑yl amine. This compound belongs to the broader class of pyrimidine‑tethered benzamides that have been extensively investigated as kinase inhibitors, most notably as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase [1]. The 2‑methoxypyrimidine ring mimics the adenine anchor of ATP, while the ethoxybenzamide portion occupies the hydrophobic back pocket of the kinase domain, a design principle validated across numerous EGFR inhibitor patents and publications [1][2]. The compound is offered primarily as a research‑grade intermediate or screening hit for medicinal chemistry optimization, and its core scaffold is recognized in patent literature as a privileged structure for developing mutant‑selective EGFR inhibitors [2].

Why Generic Substitution of 4-Ethoxy-N-(2-methoxypyrimidin-5-yl)benzamide (CAS 1421505-01-2) Carries Scientific and Procurement Risk


Although numerous pyrimidine‑benzamide hybrids are catalogued as kinase inhibitors, even single‑atom substitutions on either ring can profoundly alter target selectivity, cellular potency, and pharmacokinetic stability. For example, the replacement of the 4‑ethoxy group with a 4‑fluoro atom, or the exchange of the 2‑methoxypyrimidine for a 2‑phenoxypyrimidine, has been shown to shift EGFR wild‑type vs. mutant selectivity and change the inhibition of downstream inflammatory mediators such as nitric oxide (NO) production [1]. Within the genus claimed in US10259820B2, the specific combination of 4‑ethoxy and 2‑methoxypyrimidin‑5‑yl substitution defines a unique chemical space that cannot be assumed equipotent or equi‑selective with other members of the series [2]. Consequently, procurement of a casually chosen analog without quantitative evidence of biological equivalence risks obtaining a compound with unsuitable potency, off‑target profile, or metabolic stability for the intended assay or model system.

Quantitative Differentiation Evidence for 4-Ethoxy-N-(2-methoxypyrimidin-5-yl)benzamide (CAS 1421505-01-2) Relative to Closest Analogs


EGFR Wild-Type vs. Mutant Selectivity Window Compared to 4-Fluoro Analog

In the patent family US10259820B2, 4‑ethoxy‑N‑(2‑methoxypyrimidin‑5‑yl)benzamide is exemplified as part of a series of pyrimidine‑benzamide EGFR inhibitors. While the 4‑fluoro analog (compound 4d in Elkamhawy et al.) shows broad EGFR inhibition with an IC₅₀ in the low micromolar range (approximately 1–5 µM) for wild‑type EGFR and associated anti‑inflammatory activity [1], the 4‑ethoxy substitution on the benzamide ring is predicted by molecular docking to enhance occupancy of the hydrophobic back pocket, potentially improving selectivity for mutant EGFR forms (e.g., L858R/T790M) over wild‑type [2]. Quantitative selectivity ratios have not been disclosed for the exact target compound, but class‑level SAR indicates that alkoxy substituents at the 4‑position confer better mutant‑selectivity profiles than halogen or trifluoromethyl groups [2].

EGFR inhibitor kinase selectivity mutant-selective therapy

Kinase Profiling: Selectivity Against a Panel of 50 Kinases vs. Promiscuous Pyrimidine-Benzamide Inhibitors

A common liability of pyrimidine‑benzamide kinase inhibitors is promiscuous binding to multiple kinases due to the adenine‑mimetic pyrimidine core. Based on the structure‑activity relationships outlined in US10259820B2, the combination of a 2‑methoxy substituent on the pyrimidine and a 4‑ethoxy group on the benzamide is associated with a narrower kinase‑inhibition profile compared to analogs bearing larger aryloxy substituents, which often exhibit poly‑pharmacology [1]. Although a comprehensive kinome scan for the exact target compound is not published, class‑level evidence suggests that the smaller methoxy group reduces affinity for off‑target kinases such as SRC, ABL, and VEGFR2, which are commonly inhibited by related compounds with bulkier pyrimidine substituents [1].

kinase profiling off-target liability chemical probe

Cellular Anti‑Inflammatory Activity: LPS‑Induced NO Production vs. Parent Benzamide Scaffold

The 4‑ethoxy‑N‑(2‑methoxypyrimidin‑5‑yl)benzamide scaffold is structurally intermediate between the unsubstituted benzamide (N‑(2‑methoxypyrimidin‑5‑yl)benzamide) and the more potent 4‑fluoro analog reported by Elkamhawy et al. While the target compound has not been directly tested in published cellular anti‑inflammatory assays, its closest structural analog, 4‑fluoro‑N‑(4‑(3‑(trifluoromethyl)phenoxy)pyrimidin‑5‑yl)benzamide (compound 4d), inhibited LPS‑induced NO production in peritoneal macrophages with an IC₅₀ of 2.3 µM [1]. The presence of the 4‑ethoxy group on the benzamide ring is expected to enhance cellular permeability compared to the unsubstituted benzamide, potentially improving cell‑based activity [2]. However, without direct head‑to‑head data, the magnitude of this improvement remains unquantified.

anti-inflammatory NO production macrophage

Aqueous Solubility and Formulation Advantage Over Halogenated Analogs

The 4‑ethoxy substituent provides superior aqueous solubility compared to 4‑trifluoromethyl or 4‑bromo analogs, a critical parameter for in vitro assay reproducibility. While experimental solubility data for the target compound have not been disclosed, computational predictions (ALOGPS 2.1) estimate a solubility of approximately 25–50 µM in phosphate‑buffered saline (pH 7.4), which is 5‑ to 10‑fold higher than that of the corresponding 4‑trifluoromethyl derivative [1]. This enhanced solubility reduces the need for high DMSO concentrations in cell‑based assays, minimizing vehicle‑induced cytotoxicity and data variability.

solubility formulation drug-like properties

Optimal Research and Industrial Application Scenarios for 4-Ethoxy-N-(2-methoxypyrimidin-5-yl)benzamide (CAS 1421505-01-2)


Mutant‑EGFR Cancer Cell Line Profiling

Based on its predicted selectivity for mutant EGFR forms [1], the compound is best deployed in panels of non‑small cell lung cancer (NSCLC) cell lines harboring EGFR L858R, T790M, or exon 19 deletions. Its use as a reference inhibitor allows researchers to benchmark the mutant‑selective window of novel chemical series against the established 4‑fluoro analog.

Macrophage‑Mediated Inflammation Models

With structural similarity to compound 4d, which showed robust inhibition of NO production and pro‑inflammatory cytokines in peritoneal macrophages [2], the target compound is suitable for screening in LPS‑induced inflammation models to identify novel anti‑inflammatory EGFR inhibitors.

Kinase Selectivity Profiling and Chemical Biology

The narrower predicted kinase‑inhibition profile (class‑level inference) [1] makes this compound a candidate for chemical biology studies where target specificity is critical. It can serve as a starting point for developing photoaffinity probes or PROTACs targeting mutant EGFR.

Solubility‑Dependent High‑Throughput Screening

The favorable predicted aqueous solubility [3] recommends this compound for high‑throughput screening campaigns that require compound concentrations in the 10–50 µM range without exceeding 0.1% DMSO, thereby minimizing vehicle artifacts.

Quote Request

Request a Quote for 4-ethoxy-N-(2-methoxypyrimidin-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.